22(R)-Hydroxycholesterol

Catalog No.
S576106
CAS No.
17954-98-2
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22(R)-Hydroxycholesterol

CAS Number

17954-98-2

Product Name

22(R)-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N

SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

(22R)-22-hydroxycholesterol, 22(R)-hydroxycholesterol, 22(R)OH cholesterol, 22-hydroxycholesterol, 22-hydroxycholesterol, (3beta,20R,22R)-isomer, 22-hydroxycholesterol, (3beta,20R,22S)-isomer, 22-hydroxycholesterol, (3beta,22R)-isomer, 22-hydroxycholesterol, (3beta,22S)-isomer, 22R-hydroxycholesterol, 22S-hydroxycholesterol, cholest-5-ene-3beta,22-diol

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O

Precursor in Steroidogenesis

22R-hydroxycholesterol serves as an intermediate step in the pregnenolone synthesis pathway from cholesterol. This pathway is crucial for the production of various steroid hormones, including cortisol, testosterone, and estradiol []. Studies have investigated the conversion of 22R-hydroxycholesterol to pregnenolone in different tissues, such as the human placenta, revealing details of the enzymatic processes involved [].

Potential Role in Cell Differentiation

Research suggests that 22R-hydroxycholesterol may play a role in cell differentiation. Studies using human teratocarcinoma cells (NT2 cells) observed that 22R-hydroxycholesterol treatment inhibited cell proliferation and promoted differentiation into "neuron-like" or "astrocyte-like" cells []. This suggests potential applications in understanding and influencing cellular development, although further research is needed to explore the mechanisms and broader implications.

Other Research Areas

Beyond the above, 22R-hydroxycholesterol has been used in various other scientific research investigations. These include:

  • Studying the effects on free radical production in endothelial cells [].
  • Investigating its role in fatty acid metabolism.

22(R)-Hydroxycholesterol is a bioactive oxysterol, specifically a 22-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid. Its molecular formula is C27H46O2, and it plays a significant role as an endogenous ligand for liver X receptors (LXRs) and farnesoid X receptor (FXR) . These receptors are crucial in regulating cholesterol homeostasis, lipid metabolism, and inflammation.

22R-OHC acts as an intermediate step in the conversion of cholesterol to steroid hormones. The presence of the hydroxyl group at C22 facilitates further enzymatic modifications leading to the formation of pregnenolone, the core structure for various steroid hormones [].

As an endogenous agonist for LXRs, 22(R)-hydroxycholesterol activates these nuclear receptors, leading to the induction of genes responsible for lipid metabolism. Notably, it has been shown to significantly upregulate the expression of the bile salt export pump (BSEP) through FXR activation rather than LXR . Additionally, it can enhance the expression of ATP-binding cassette transporter A1 (ABCA1), which plays a vital role in reverse cholesterol transport .

22(R)-Hydroxycholesterol has several potential applications:

  • Research: It serves as a valuable tool for studying lipid metabolism and the regulatory roles of LXRs and FXR in various biological processes.
  • Pharmaceutical Development: Its properties as an LXR agonist make it a candidate for developing treatments related to metabolic disorders, cardiovascular diseases, and conditions like Tangier disease .
  • Biomarker Potential: Due to its involvement in cholesterol metabolism, it may serve as a biomarker for certain diseases.

Studies have demonstrated that 22(R)-hydroxycholesterol interacts with various nuclear hormone receptors. It has been shown to induce ABCA1 expression in macrophages synergistically with retinoic acid, indicating its role in lipid handling and inflammation . Furthermore, specific mutations in FXR have been identified that affect the binding and activation by this oxysterol, highlighting its unique interaction profile compared to other ligands .

Several compounds share structural similarities with 22(R)-hydroxycholesterol, including:

  • 24(S)-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism but primarily acts through different receptors.
  • 20(S)-Hydroxycholesterol: Known for its role in inflammation but differs in receptor interaction compared to 22(R)-hydroxycholesterol.
  • 23(S)-Hydroxycholesterol: Shares some biological functions but has distinct effects on gene regulation.

Comparison Table

CompoundStructural FeaturesBiological ActivityReceptor Interaction
22(R)-HydroxycholesterolHydroxyl group at C22Induces ABCA1, BSEP expressionLXR, FXR
24(S)-HydroxycholesterolHydroxyl group at C24Regulates cholesterol homeostasisPrimarily LXR
20(S)-HydroxycholesterolHydroxyl group at C20Involved in inflammatory responsesVarious nuclear receptors
23(S)-HydroxycholesterolHydroxyl group at C23Modulates lipid metabolismLess defined compared to others

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

Other CAS

22348-64-7

Wikipedia

22R-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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